(6-Chloropyridazin-3-yl)methanol
Overview
Description
(6-Chloropyridazin-3-yl)methanol is an organic compound with the molecular formula C5H5ClN2O and a molecular weight of 144.56 g/mol . It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the 6th position and a hydroxymethyl group at the 3rd position on the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridazin-3-yl)methanol typically involves the reaction of 6-chloropyridazine with formaldehyde under basic conditions . The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and isolation of the product to ensure high purity and yield. Techniques such as recrystallization and distillation are commonly employed in the industrial setting to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(6-Chloropyridazin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 6-chloropyridazin-3-yl aldehyde or 6-chloropyridazin-3-yl carboxylic acid.
Reduction: Formation of 6-chloropyridazin-3-yl alcohol or 6-chloropyridazin-3-yl amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Chloropyridazin-3-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (6-Chloropyridazin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Sulfachloropyridazine: A sulfonamide antibiotic with a similar pyridazine core structure.
6-Chloropyridazin-3-yl derivatives: Various derivatives with different substituents at the 3rd and 6th positions.
Uniqueness
(6-Chloropyridazin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(6-chloropyridazin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-2-1-4(3-9)7-8-5/h1-2,9H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWRIXKPAGUARA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20608668 | |
Record name | (6-Chloropyridazin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20608668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1011487-94-7 | |
Record name | (6-Chloropyridazin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20608668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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